1-acetyl-N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-acetyl-N-[4-(4,6-dimethylpyrimidin-2-yl)oxycyclohexyl]piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O3/c1-13-12-14(2)22-20(21-13)27-18-6-4-17(5-7-18)23-19(26)16-8-10-24(11-9-16)15(3)25/h12,16-18H,4-11H2,1-3H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHPWRHMJJMTRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCC(CC2)NC(=O)C3CCN(CC3)C(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, typically starting with the formation of the cyclohexyl and piperidine rings. A common approach includes:
Formation of the Cyclohexyl Ring: Using cyclohexanone as the starting material.
Introduction of the Piperidine Ring: Achieved through cyclization reactions involving suitable amines and catalysts.
Attachment of the Pyrimidinyl Group: Through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production may scale up these methods, often using flow chemistry and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to facilitate large-scale reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
1-acetyl-N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)piperidine-4-carboxamide undergoes various reactions, such as:
Oxidation: Leading to hydroxyl or carbonyl derivatives.
Reduction: Yielding amines or alcohols.
Substitution: Particularly at the pyrimidinyl group.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents like lithium aluminum hydride.
Substitution: With nucleophiles like alkoxides or amines under basic conditions.
Major Products
The major products depend on the reaction type, but common derivatives include hydroxylated or aminated compounds.
Scientific Research Applications
1-acetyl-N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)piperidine-4-carboxamide finds applications in:
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for its potential bioactivity and interactions with biological targets.
Medicine: Explored for therapeutic properties, possibly in anti-inflammatory or anticancer research.
Industry: Utilized in the development of novel materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action involves interaction with specific molecular targets, often enzymes or receptors. This interaction may modulate biological pathways, leading to desired effects like inhibition of a particular enzyme or activation of a receptor.
Comparison with Similar Compounds
When compared to other piperidine carboxamides, this compound stands out due to the presence of the cyclohexyl and pyrimidinyl groups. Similar compounds include:
1-acetyl-N-cyclohexylpiperidine-4-carboxamide: Lacks the pyrimidinyl group.
N-(4-(2,2-dimethyl-1,3-dioxolan-4-yl)piperidin-4-yl)acetamide: Lacks the cyclohexyl group.
Biological Activity
1-acetyl-N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)piperidine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, including antimicrobial, antiviral, and enzyme inhibitory properties, supported by various studies and data.
Chemical Structure
The compound's structure can be summarized as follows:
- Molecular Formula : C₁₅H₁₈N₄O₃
- Molecular Weight : 302.33 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been evaluated through various assays focusing on its antimicrobial and enzyme inhibitory effects.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of compounds related to the piperidine and pyrimidine scaffolds. The following table summarizes the findings regarding the antibacterial efficacy of similar compounds:
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Compound A | E. coli | 15 µg/mL | |
| Compound B | S. aureus | 10 µg/mL | |
| 1-acetyl-N... | Various strains | 5–20 µg/mL |
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Notably, it has shown promise in inhibiting acetylcholinesterase (AChE), which is significant for treating conditions like Alzheimer's disease. The following data illustrates its inhibitory effects:
Case Studies
-
Antiviral Activity
A recent study evaluated the antiviral potential of related compounds against respiratory viruses. The compound demonstrated significant activity against respiratory syncytial virus (RSV), with an EC₅₀ value comparable to established antiviral agents. -
In Vivo Studies
In animal models, derivatives of this compound were assessed for their anti-inflammatory properties. Results indicated a reduction in inflammatory markers, suggesting potential therapeutic applications in inflammatory diseases.
Q & A
Q. What are the recommended methods for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis of structurally analogous piperidine-pyrimidine hybrids typically involves multi-step reactions, such as nucleophilic substitution of pyrimidinyl ethers with cyclohexanol derivatives, followed by amidation or acetylation. Key parameters include:
- Temperature control (e.g., 60–80°C for pyrimidinyl ether formation to avoid side reactions) .
- Catalytic use of palladium or copper for cross-coupling steps .
- Solvent selection (e.g., DMF for polar intermediates, dichloromethane for acylations) .
Optimization requires monitoring via TLC or HPLC-MS to track intermediate purity .
Q. What safety protocols should be followed when handling this compound?
The compound’s structural analogs are classified under GHS as acute toxicants and irritants. Mandatory precautions include:
Q. Which spectroscopic techniques are critical for structural elucidation?
- NMR : Assign stereochemistry of the (1r,4r)-cyclohexyl group using H-H COSY and NOESY for axial/equatorial proton differentiation .
- IR : Confirm acetyl and amide carbonyl stretches (1650–1750 cm) and pyrimidine C=N vibrations (1550–1600 cm) .
- X-ray crystallography : Employ SHELXL for refinement, with WinGX or OLEX2 for data processing to resolve cyclohexyl/pyrimidine conformation .
Q. How can purity and stability be assessed during storage?
- HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to detect degradation products .
- Karl Fischer titration : Monitor moisture content (<0.5% recommended) to prevent hydrolysis .
Advanced Research Questions
Q. How do substituent modifications on the pyrimidine ring affect biological activity?
Comparative studies on analogs (e.g., 4,6-dimethyl vs. 2,4-dimethyl pyrimidine) reveal:
- Methyl groups at C4/C6 enhance steric shielding, improving metabolic stability but reducing target affinity .
- Electron-withdrawing substituents (e.g., Cl, F) at C2 increase electrophilicity, enhancing covalent binding to kinase targets .
Methodology: - Synthesize derivatives via Suzuki-Miyaura coupling, then assay using kinase inhibition panels (e.g., DiscoverX) .
Q. What challenges arise in crystallographic refinement due to the compound’s conformational flexibility?
The cyclohexyl and piperidine rings adopt multiple chair/boat conformations, complicating electron density mapping. Mitigation strategies include:
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
Discrepancies may stem from poor pharmacokinetics (e.g., rapid glucuronidation). Approaches:
Q. What computational methods predict the compound’s interaction with biological targets?
Q. How can synthetic byproducts be identified and minimized?
Common byproducts include:
- N-Acetylpiperidine isomers : Formed via epimerization during acetylation. Mitigate by using anhydrous conditions and DMAP catalysis .
- Pyrimidine ring-opened derivatives : Detect via HRMS and suppress by avoiding strong acids/bases during workup .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
